molecular formula C10H8N4O3 B1492795 2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2097971-75-8

2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1492795
CAS No.: 2097971-75-8
M. Wt: 232.2 g/mol
InChI Key: DISPSNALTDMMGV-UHFFFAOYSA-N
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Description

2-(4-Formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a multifunctional pyrazole-acetic acid derivative designed for pharmaceutical and chemical research. The presence of the pyrazole core, a privileged scaffold in medicinal chemistry, indicates significant potential for diverse biological activity . This compound is structurally analogous to a class of molecules known to act as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a key target in the development of new therapies for allergic-inflammatory diseases such as asthma . Its molecular architecture, featuring both a formyl group and a pyrazine ring, makes it a valuable synthon for further chemical exploration. The carboxylic acid and nitrogen-rich heterocycles can serve as coordination sites in the construction of metal-organic frameworks (MOFs), highlighting its utility in materials science beyond pharmacology . As a building block, it can be used to generate novel compounds for screening against a wide range of biological targets, including those for cancer, neurodegenerative diseases, and viral infections . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-formyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-6-7-4-14(5-9(16)17)13-10(7)8-3-11-1-2-12-8/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISPSNALTDMMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization at the acetic acid moiety. Various synthetic methods have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives. A study highlighted that certain pyrazole derivatives exhibit potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Activity

Pyrazole derivatives, including this compound, have shown significant anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The structure-activity relationship suggests that substitutions on the pyrazole ring can enhance anti-inflammatory potency .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have demonstrated that this compound exhibits cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism involves induction of apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways involved in tumor progression .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. Key aspects influencing its biological activity include:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly alter biological activity.
  • Functional Groups : The presence of electron-withdrawing or donating groups can enhance or diminish activity.

Table 1 summarizes some key findings related to the SAR of pyrazole derivatives:

CompoundActivity TypeIC50 (µM)Mechanism
Compound AAntimicrobial10Cell wall synthesis inhibition
Compound BAnti-inflammatory5COX inhibition
Compound CAnticancer (MCF-7)15Apoptosis induction

Case Studies

Research has focused on the application of pyrazole derivatives in cancer treatment. In one study, a series of pyrazole compounds were tested for their synergistic effects when combined with doxorubicin in MCF-7 cells. The results indicated enhanced cytotoxicity when these compounds were used in combination therapy, suggesting a promising avenue for improving breast cancer treatment outcomes .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid, exhibit significant antimicrobial activities. Studies have demonstrated that these compounds can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The incorporation of electron-withdrawing groups enhances their potency against these resistant strains .

Anticancer Potential

There is emerging evidence suggesting that pyrazole derivatives possess anticancer properties. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Drug Development

The structural features of this compound make it a promising candidate for drug development. Its ability to interact with biological targets suggests potential as a scaffold for designing new therapeutic agents. The compound's derivatives can be synthesized to optimize pharmacological profiles, enhancing efficacy and reducing side effects.

Agricultural Uses

In addition to its medicinal applications, pyrazole derivatives are being explored for their use as agrochemicals. Their antimicrobial properties can be leveraged to develop new pesticides or fungicides that are effective against plant pathogens while being less harmful to beneficial organisms .

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyrazole-derived hydrazones, including derivatives of this compound, revealed potent activity against MRSA strains. The research highlighted the relationship between structural modifications and enhanced antimicrobial activity, paving the way for further exploration in drug design .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer effects of pyrazole derivatives demonstrated that certain modifications led to increased cytotoxicity against various cancer cell lines. The findings suggested that this compound could serve as a lead compound for developing novel anticancer agents through structural optimization .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s pyrazin-2-yl and formyl groups distinguish it from other pyrazole-acetic acid derivatives. Key structural analogs include:

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Functional Groups Reference
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid 4-Cl, 1-Me 174.59 Chloro, methyl
2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid 4-CN, 3-thiophene 233.25 Cyano, thiophene
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-Me, 3-CF₃ 222.17 Trifluoromethyl, methyl
2-[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetic acid 4-CHO, 3-(4-MeO-Ph) ~260 (estimated) Formyl, methoxyphenyl

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The formyl group in the target compound (vs.
  • Aromatic Substituents: The pyrazin-2-yl group introduces a nitrogen-rich aromatic system, which may improve hydrogen-bonding capacity compared to thiophene (in ) or methoxyphenyl (in ).

Purity and Physicochemical Properties

  • Purity: Analogs like 2-(4-cyano-3-thiophenyl)acetic acid achieve ≥95% purity , suggesting the target compound may adhere to comparable standards.
  • Molecular Weight: Estimated at ~250–260 g/mol (based on pyrazine’s contribution vs. phenyl or thiophene groups in analogs).
  • Solubility: The pyrazine ring and acetic acid group likely enhance water solubility relative to non-polar analogs (e.g., trifluoromethyl derivatives in ).

Preparation Methods

Pyrazole Ring Formation with Pyrazin-2-yl Substitution

The synthesis typically starts from hydrazide or hydrazine derivatives that undergo cyclization with 1,3-dicarbonyl compounds or equivalent precursors to form the pyrazole ring. Introduction of the pyrazin-2-yl group at the 3-position can be achieved by using pyrazinyl-substituted precursors or via cross-coupling reactions after pyrazole formation.

For example, hydrazides bearing pyrazin-2-yl substituents can be cyclized with diketones or α,β-unsaturated carbonyl compounds to yield the 3-(pyrazin-2-yl)pyrazole core.

Formylation of the Pyrazole Ring (Vilsmeier-Haack Reaction)

The critical step of introducing the formyl group at the 4-position of the pyrazole is commonly accomplished via the Vilsmeier-Haack reaction , a well-established method for formylation of electron-rich heterocycles including pyrazoles.

  • The reaction involves treatment of the pyrazole substrate with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .
  • This reaction selectively introduces the formyl group at the 4-position of the pyrazole ring due to electronic and steric factors.
  • The reaction conditions usually require controlled temperature (0–60 °C) and reaction time (several hours) to optimize yield and selectivity.

Introduction of the Acetic Acid Side Chain at N-1 Position

Attachment of the acetic acid moiety to the pyrazole nitrogen (N-1) can be achieved via alkylation reactions:

  • The pyrazole nitrogen is alkylated with a suitable haloacetic acid derivative (e.g., bromoacetic acid or its esters).
  • The reaction is generally carried out under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO.
  • After alkylation, if esters are used, hydrolysis under acidic or basic conditions yields the free acetic acid group.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation Hydrazide + diketone or α,β-unsaturated carbonyl Formation of 3-(pyrazin-2-yl)pyrazole core
2 Formylation (Vilsmeier-Haack) POCl3 + DMF, 0–60 °C, several hours Selective 4-formyl substitution on pyrazole ring
3 N-1 alkylation Bromoacetic acid or ester, base (K2CO3/NaH), DMF Introduction of acetic acid side chain at N-1
4 Hydrolysis (if ester used) Acidic or basic hydrolysis Free acetic acid obtained

Research Findings and Notes

  • The Vilsmeier-Haack reaction is the most reliable and widely used method for formylation of pyrazole rings, including those substituted with heterocycles such as pyrazinyl groups.
  • The reaction proceeds with good regioselectivity, favoring formylation at the 4-position due to the electronic environment of the pyrazole ring.
  • Alkylation at the pyrazole nitrogen is efficient under mild basic conditions, and the use of haloacetic acid derivatives allows straightforward installation of the acetic acid functionality.
  • Purification is generally achieved by crystallization or chromatographic techniques, and yields for the overall process are moderate to good depending on reaction optimization.
  • NMR (1H and 13C) and IR spectroscopy are routinely used to confirm the structure and purity of the intermediates and final product, with characteristic signals for the formyl group (aldehyde proton ~9–10 ppm) and carboxylic acid functionalities.

Q & A

Q. Key Parameters :

  • Temperature : Optimal yields are achieved at 60–80°C during condensation (exothermic reactions require precise control) .
  • pH : Alkaline conditions (pH 8–10) favor nucleophilic substitution during acetic acid functionalization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction solvent removal .

Basic: How do functional groups in this compound influence its reactivity and spectroscopic characterization?

The compound’s reactivity is governed by:

  • Pyrazole Ring : Acts as a weak base (pKa ~1–3) due to N-heteroatoms, enabling coordination with metal ions .
  • Formyl Group : Participates in Schiff base formation or nucleophilic additions, useful for derivatization .
  • Acetic Acid Moiety : Enhances solubility in polar solvents and facilitates salt formation for crystallization .

Q. Characterization Methods :

  • NMR : Distinct signals for formyl protons (~9.8 ppm in ¹H NMR) and pyrazine/pyrazole aromatic protons (~7–8.5 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of formyl and acetic acid) and ~1600 cm⁻¹ (C=N pyrazole) .

Basic: What analytical techniques are recommended for confirming purity and structural integrity?

  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted intermediates) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of the pyrazole-pyrazine core .
  • Elemental Analysis : Validates empirical formula (e.g., C₁₁H₈N₄O₃) with <0.3% deviation .

Advanced: How can synthesis be optimized for scalability while minimizing side reactions?

Q. Strategies :

  • Continuous Flow Reactors : Improve heat/mass transfer for pyrazole ring formation, reducing decomposition .
  • Catalytic Protodeboronation : Radical-based methods (e.g., thiophenol-mediated oxidation) enhance regioselectivity in pyrazine coupling .
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., Taguchi methods) to balance temperature, stoichiometry, and reaction time .

Case Study : A 30% yield increase was achieved using flow chemistry for pyrazole synthesis, with residence times <2 minutes .

Advanced: What mechanisms underlie its reported biological activity, and how can binding affinity studies be designed?

Q. Proposed Mechanisms :

  • Enzyme Inhibition : The formyl group may act as an electrophilic trap for cysteine residues in target enzymes (e.g., kinases) .
  • Receptor Binding : Pyrazine-pyrazole hybrids show affinity for adenosine receptors, validated via SPR (surface plasmon resonance) .

Q. Experimental Design :

  • Target Selection : Prioritize proteins with conserved catalytic pockets (e.g., ATP-binding sites).
  • Assays : Use fluorescence polarization or ITC (isothermal titration calorimetry) to quantify Kd values .

Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

Q. Root Causes :

  • Structural Analogs : Minor substituent changes (e.g., trifluoromethyl vs. phenyl) drastically alter activity .
  • Assay Conditions : Variability in buffer pH, DMSO concentration, or cell lines (see table below) .
Analog Substituent IC₅₀ (µM) Assay System
Trifluoromethyl derivative -CF₃0.12HeLa cells
Phenyl derivative -Ph2.5HEK293 cells

Q. Resolution :

  • Standardize assay protocols (e.g., NIH guidelines).
  • Use orthogonal methods (e.g., enzymatic vs. cellular assays) to confirm activity .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Q. Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., EGFR kinase) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Train on datasets of pyrazole derivatives to correlate substituents with activity .

Validation : Compare computational Kd predictions with experimental ITC data (±15% error acceptable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

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